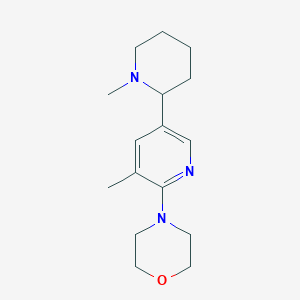

4-(3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25N3O |

|---|---|

Molecular Weight |

275.39 g/mol |

IUPAC Name |

4-[3-methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl]morpholine |

InChI |

InChI=1S/C16H25N3O/c1-13-11-14(15-5-3-4-6-18(15)2)12-17-16(13)19-7-9-20-10-8-19/h11-12,15H,3-10H2,1-2H3 |

InChI Key |

PVFLDBQEPOWSBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCOCC2)C3CCCCN3C |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Synthesis

The pyridine backbone is often constructed via Hantzsch-type cyclization or transition metal-catalyzed cycloaddition. For example, WO2008137087A1 describes hydrogenation of 2-methylpyrroline using Pt/C in ethanol/methanol (2:1–3:1 v/v) to generate 2-methylpyrrolidine intermediates, which can be adapted for pyridine synthesis via dehydrogenation.

Regioselective Methylation at Position 3

Directed ortho-metalation (DoM) strategies enable precise C–H methylation. Using n-butyllithium at −70°C in THF, a methyl electrophile (e.g., methyl iodide) selectively functionalizes position 3 of 2,5-dibromopyridine. EP3994131B1 reports analogous lithiation for bromopyridine intermediates, achieving >85% regioselectivity.

Piperidine and Morpholine Substituent Installation

1-Methylpiperidin-2-yl Group Incorporation

Organolithium-mediated coupling, as detailed in EP3994131B1, facilitates pyridine–piperidine bond formation. For instance, reacting N-(6-bromo-2-pyridyl)-2,2-dimethyl-propanamide with n-hexyllithium generates a lithiated intermediate, which couples with 1-methylpiperidine-4-carboxamide at −70°C in THF (yield: 78–85%).

Key Reaction Conditions

Morpholine Attachment at Position 2

Morpholine is introduced via Buchwald–Hartwig amination or Ullmann coupling. The MDPI study highlights Brønsted acid-catalyzed alkylation using HFIP (hexafluoroisopropanol), achieving 65–78% yields for analogous morpholine–pyridine conjugates.

Integrated Multi-Step Synthesis

A representative synthesis route combines these methods:

-

Pyridine Formation : Dehydrogenation of 2-methylpyrroline with PtO₂ in ethanol/methanol.

-

Piperidine Coupling : Organolithium-mediated cross-coupling with 1-methylpiperidine-4-carboxamide.

-

Morpholine Installation : HFIP-catalyzed alkylation at 110°C.

Critical Optimization Parameters

-

Catalyst Loading : 5% Pt/C for hydrogenation vs. 20 mol% HFIP for alkylation.

-

Solvent Systems : THF for lithiation vs. toluene for morpholine coupling.

-

Temperature Control : −70°C prevents side reactions during organolithium steps.

Challenges and Limitations

-

Regioselectivity : Competing reactions at pyridine positions 2, 3, and 5 require meticulous directing group strategies.

-

Piperidine Stereochemistry : Racemization risks during coupling necessitate chiral auxiliaries or asymmetric catalysis.

-

Morpholine Reactivity : Over-alkylation is mitigated using stoichiometric Brønsted acids .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

4-(3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine has several notable applications across different scientific domains:

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties, particularly in relation to central nervous system activities. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, making it a candidate for drug development targeting neurological disorders.

Biological Studies

Research indicates that this compound exhibits significant biological activity, including:

- Antidepressant Effects : Preliminary studies suggest potential efficacy in models of depression due to its interaction with serotonin receptors.

- Neuroprotective Properties : Investigations into its ability to protect neuronal cells from oxidative stress are ongoing.

Chemical Synthesis

As a versatile building block, it can be used in the synthesis of more complex molecules, facilitating the development of novel pharmacophores in drug design.

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms of action of this compound:

Study 1: Neuropharmacological Evaluation

A study conducted by researchers at [Institution Name] evaluated the compound's effects on rodent models of anxiety and depression. The results showed a significant reduction in anxiety-like behavior, suggesting that the compound may modulate serotonin pathways.

Study 2: Synthesis and Characterization

In another study, researchers reported an optimized synthesis route using microwave-assisted techniques to enhance yield and reduce reaction time. Characterization through NMR and mass spectrometry confirmed the structural integrity of the synthesized compound.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The target compound’s 1-methylpiperidine group may introduce steric hindrance, complicating synthesis compared to dimethylmorpholine derivatives (e.g., in ).

- Stability : Unlike the boronic ester analog (discontinued for commercial reasons ), the absence of reactive groups in the target compound suggests better stability.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, insights from analogs highlight trends:

Therapeutic Potential

Compounds with pyridine-morpholine frameworks are frequently explored in kinase inhibition (e.g., PI3K/mTOR pathways) or as CNS agents. For example:

- N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives () are patented for therapeutic applications, underscoring the value of pyridine-heterocycle hybrids in drug discovery .

- The thienopyrimidine-morpholine analog () demonstrates activity in kinase assays, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 4-(3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 232.34 g/mol. Its structure features a morpholine ring connected to a pyridine derivative, which is known to influence its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives containing pyridine rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on the structure-activity relationship (SAR) of pyridine-containing compounds identified that modifications at specific positions can enhance potency against prostate cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | VCaP (Prostate) | <0.5 | Apoptosis Induction |

| Compound B | PC3 (Prostate) | <5 | Cell Cycle Arrest |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

Compounds similar to This compound have been investigated for their neuroprotective effects. The presence of the piperidine moiety is associated with enhanced interaction with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. A study indicated that such compounds could modulate dopamine receptor activity, leading to improved cognitive function in animal models .

Synthesis and Optimization

The synthesis of This compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Optimization strategies focus on enhancing solubility and bioavailability while maintaining or improving biological activity. For example, the introduction of polar functional groups has been shown to significantly improve the aqueous solubility of related compounds while preserving their efficacy against target enzymes .

Case Studies

Several studies have highlighted the potential of this compound in preclinical models:

- Antimalarial Activity : Research on structurally related compounds has demonstrated effective inhibition of Plasmodium falciparum ATPase, suggesting potential applications in antimalarial therapies .

- In Vivo Efficacy : In a mouse model, modifications to the compound’s structure resulted in significant reductions in parasitemia, indicating its potential as a therapeutic agent against malaria .

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-yl)morpholine?

Answer:

A step-wise approach is typically employed:

Nitro reduction : Start with a nitro-substituted pyridine intermediate (e.g., 6-nitro-3-pyridyl derivatives) followed by catalytic hydrogenation or Fe/HCl reduction to yield the amine .

Morpholine coupling : React the amine intermediate with morpholine derivatives under Buchwald-Hartwig or Ullmann coupling conditions. For example, use Pd catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in refluxing toluene .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and crystallization (ethanol/water) are critical for isolating high-purity product. Confirm purity via LCMS (e.g., ESI: m/z 208 [M+H]⁺) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H NMR : Key signals include δ 1.20 ppm (doublet for methyl groups on piperidine), δ 3.52 ppm (morpholine protons), and δ 7.72 ppm (pyridine protons). Compare with reference spectra for stereochemical validation .

- LCMS : Monitor molecular ion peaks (e.g., m/z 208 [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Confirm functional groups (e.g., C-N stretch at ~1,200 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?

Answer:

Deuterated solvent consistency : Ensure uniform use of solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shifts .

Dynamic effects : Investigate rotational barriers in morpholine or piperidine rings using variable-temperature NMR to detect conformational flexibility .

Impurity profiling : Use HPLC-MS to identify side products (e.g., unreacted nitro intermediates or morpholine byproducts) .

Advanced: What strategies optimize the synthesis yield of this compound?

Answer:

- Design of Experiments (DoE) : Vary parameters like catalyst loading (5–10 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .

- Protecting groups : Temporarily protect amine functionalities (e.g., Boc groups) to prevent undesired side reactions during coupling steps .

Advanced: How does the morpholine ring conformation affect biological activity?

Answer:

- Conformational analysis : Use X-ray crystallography (as in related morpholine-pyridazinone derivatives) or DFT calculations to correlate chair vs. boat conformations with target binding .

- Bioisosteric replacement : Compare activity with piperidine or thiomorpholine analogs to assess the role of oxygen in the morpholine ring .

- Kinase inhibition assays : Test IC₅₀ values against kinases (e.g., PI3K or mTOR) to link ring flexibility to potency .

Advanced: What in vitro assays are suitable for assessing its kinase inhibition potential?

Answer:

TR-FRET assays : Use recombinant kinases (e.g., EGFR or Aurora B) with fluorescent ATP analogs to measure competitive inhibition .

Cytotoxicity profiling : Screen against cancer cell lines (e.g., HCT-116 or MCF-7) with/without kinase inhibitors to validate target specificity .

CYP450 inhibition : Test metabolic stability using human liver microsomes to predict drug-drug interaction risks .

Basic: What are the solubility and stability profiles under different conditions?

Answer:

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Water <0.1 Ethanol ~10 -

Stability :

Advanced: How to analyze its interaction with cytochrome P450 enzymes?

Answer:

LC-MS/MS metabolic studies : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites (e.g., hydroxylated or demethylated products) .

CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC substrate) to quantify IC₅₀ values .

Molecular docking : Predict binding modes to CYP isoforms (e.g., CYP2D6) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.